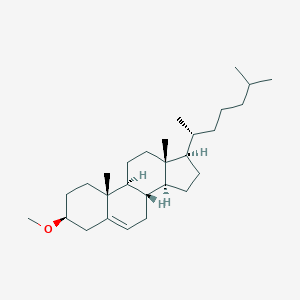

Cholesterol methyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95435. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXPTZJNVLDKKV-PXBBAZSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880723 | |

| Record name | Cholesterol methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174-92-1 | |

| Record name | 3-O-Methylcholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001174921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesterol methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholesterol methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Cholesterol Methyl Ether (3β-Methoxycholest-5-ene)

Abstract

Cholesterol methyl ether (CAS No. 1174-92-1), systematically named (3β)-3-Methoxycholest-5-ene, is a crucial derivative of cholesterol used extensively in biochemical and biophysical research.[1] By replacing the hydrophilic 3β-hydroxyl group with a methoxy group, its hydrogen-bonding capability is eliminated, rendering the molecule more hydrophobic and chemically stable under certain conditions. This modification makes it an invaluable tool for studying lipid-lipid interactions, membrane dynamics, and the structural role of cholesterol without the complication of the hydroxyl group's reactivity.[1] This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, offering researchers and drug development professionals a foundational understanding for its application, handling, and quality assessment.

Core Physicochemical Properties

The physical state and solubility of a compound are primary determinants of its handling, formulation, and application in experimental systems. This compound's properties are dominated by its large, rigid, and hydrophobic steroid nucleus.

Molecular Identity and Macroscopic Characteristics

The fundamental identity of this compound is established by its molecular formula and weight. These theoretical values are the first checkpoint in any analytical validation.

| Property | Value | Source |

| CAS Number | 1174-92-1 | [1][2] |

| Molecular Formula | C₂₈H₄₈O | [1][2][3] |

| Molecular Weight | 400.68 g/mol | [1][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 85.5–86 °C | [4] |

| Boiling Point | 463.29 °C (rough estimate) | [4] |

| Density | 0.9575 g/cm³ (rough estimate) | [4] |

Expert Insights: The methylation of the 3-hydroxyl group significantly impacts the compound's physical properties compared to its parent, cholesterol. Cholesterol has a much higher melting point (148-150 °C) due to its ability to form intermolecular hydrogen bonds, which leads to a more stable crystal lattice.[5][6] The absence of this hydrogen-bonding in this compound results in a lower melting point, a critical consideration for thermal analysis techniques like Differential Scanning Calorimetry (DSC).

Solubility Profile

The molecule's behavior in various solvents is dictated by the principle of "like dissolves like." Its large, nonpolar sterane backbone and aliphatic side chain render it highly lipophilic.

-

Water: Practically insoluble.[1]

-

Organic Solvents: Soluble in various organic solvents, including chloroform and ethanol.[1] Its solubility in a range of alcohols and other organic solvents is expected to be similar to that of cholesterol, which has been studied extensively.[7][8]

Causality in Experimental Design: The choice of solvent is paramount for experimental success. For spectroscopic analysis (e.g., NMR), deuterated chloroform (CDCl₃) is an excellent choice due to its high solubilizing power and relative transparency in relevant spectral regions. For cell culture applications or membrane reconstitution studies, a stock solution is typically prepared in a water-miscible organic solvent like ethanol at a high concentration, which is then diluted to the final working concentration in an aqueous buffer. The final concentration of the organic solvent must be carefully controlled to avoid artifacts or cytotoxicity.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound. Each technique provides a unique piece of structural information, and together they form a self-validating system.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight and a characteristic fragmentation pattern, serving as a molecular fingerprint. When coupled with Gas Chromatography (GC-MS), it allows for the separation of the analyte from volatile impurities prior to analysis.

Expected Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 400.7) should be observable.

-

Key Fragments: The ether linkage is a point of potential fragmentation. A prominent fragment is often observed at m/z 368 , corresponding to the loss of methanol (CH₃OH, 32 Da) from the molecular ion. Another significant ion appears at m/z 353 , resulting from the subsequent loss of a methyl group (CH₃, 15 Da).[2]

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., chloroform or ethyl acetate).

-

Injection: Inject 1 µL of the solution into the GC-MS system.

-

GC Separation: Utilize a nonpolar capillary column (e.g., Rtx-5). Program the oven with an initial temperature of 80 °C, holding for several minutes, followed by a ramp to 310 °C to ensure elution.[9]

-

MS Detection: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Scan a mass range of m/z 50-500.

-

Data Analysis: Verify the retention time of the eluted peak and compare the resulting mass spectrum against a reference library or the expected fragmentation pattern.

Infrared (IR) Spectroscopy

Principle: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the diagnostic value lies in confirming the presence of the ether group and the absence of the parent hydroxyl group.

Key Diagnostic Peaks:

-

C-H Stretching (Aliphatic): A series of strong, sharp peaks between 2850-3000 cm⁻¹ corresponding to the sp³ C-H bonds of the steroid ring and side chain.[10]

-

C=C Stretching (Alkene): A weak to medium peak around 1670 cm⁻¹ for the C5-C6 double bond.[10]

-

C-O-C Stretching (Ether): A strong, characteristic peak in the fingerprint region, typically around 1050-1150 cm⁻¹ . This peak is absent in cholesterol.

-

Absence of O-H Stretch: Critically, there should be no broad absorption band in the 3200-3600 cm⁻¹ region, which would indicate the presence of a hydroxyl group from residual cholesterol starting material.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides the most definitive structural elucidation. ¹H and ¹³C NMR spectra give a complete picture of the carbon-hydrogen framework, allowing for unambiguous confirmation of identity, purity, and isomeric structure.

Diagnostic ¹H NMR Signals (in CDCl₃):

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, located around 3.35 ppm . This is the most direct evidence of successful methylation.

-

Vinylic Proton (C6-H): A multiplet integrating to 1 proton, found downfield around 5.3-5.4 ppm .

-

C3-H Proton: The proton on the carbon bearing the ether group appears as a multiplet around 3.1-3.2 ppm .

-

Angular Methyl Protons (C18 & C19): Two sharp singlets, each integrating to 3 protons, located in the upfield region between 0.65-1.1 ppm . The C18 methyl proton signal is notably upfield, often around 0.68 ppm.[11]

Trustworthiness through Orthogonal Methods: The power of this analytical workflow lies in its self-validating nature. A sharp melting point[4] corroborates the high purity indicated by a clean ¹H NMR spectrum with correct integrations. The molecular weight from MS[2] confirms the identity proposed by NMR, and the functional groups identified by FTIR (presence of ether, absence of hydroxyl) provide a final, rapid check that aligns with the detailed NMR structure. This multi-faceted approach ensures the highest degree of confidence in the material's identity and quality.

Sources

- 1. CAS 1174-92-1: cholesteryl methyl ether | CymitQuimica [cymitquimica.com]

- 2. This compound | C28H48O | CID 262105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cholesterol methyl ester | C28H48O | CID 20849421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Cholesterol | C27H46O | CID 5997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cholesterol CAS#: 57-88-5 [m.chemicalbook.com]

- 7. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acs.figshare.com [acs.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Cholesterol Methyl Ether for Membrane Studies

This guide provides a comprehensive overview of the synthesis, purification, and characterization of cholesterol methyl ether (3-β-methoxycholest-5-ene), a crucial molecule for investigating the structure and function of cell membranes. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and explore its applications in membrane research, particularly in the study of lipid rafts.

Introduction: The Significance of this compound in Membrane Biology

Cholesterol is an indispensable component of mammalian cell membranes, playing a vital role in regulating membrane fluidity, permeability, and the organization of membrane domains known as lipid rafts.[1][2] These rafts are dynamic, nanoscale assemblies of cholesterol, sphingolipids, and specific proteins that are involved in a myriad of cellular processes, including signal transduction and membrane trafficking.[3][4]

To dissect the precise role of cholesterol in these processes, researchers often turn to molecular analogs. This compound, where the hydroxyl group at the C3 position is replaced by a methoxy group, serves as an invaluable tool.[5] This seemingly minor modification has profound implications for its behavior within the lipid bilayer. The absence of the 3-hydroxyl group prevents the formation of hydrogen bonds with neighboring lipids and water molecules, a key interaction for cholesterol's ordering and condensing effects in membranes.[1] By comparing the effects of cholesterol and its methylated counterpart, scientists can elucidate the specific contributions of this hydrogen-bonding capability to membrane properties.

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for synthesizing this compound is through the Williamson ether synthesis.[6][7] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide ion.[6] In this case, the cholesterol molecule is first deprotonated to form the cholesteroxide ion, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide.

The "Why" Behind the Williamson Ether Synthesis

The Williamson ether synthesis is favored for this application due to its reliability and high yield.[7] The reaction proceeds via an SN2 mechanism, where the alkoxide ion performs a backside attack on the electrophilic carbon of the alkyl halide.[6][8] This concerted mechanism is efficient for primary alkyl halides like methyl iodide, minimizing side reactions.[9]

The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the sterically hindered hydroxyl group of cholesterol without competing in the subsequent substitution reaction. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the byproduct, hydrogen gas, simply bubbles out of the reaction mixture.[8]

Visualizing the Synthesis

The chemical transformation can be visualized as follows:

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust and validated method for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Cholesterol | >99% | Sigma-Aldrich |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |

| Methyl Iodide (CH₃I) | 99.5% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore |

| Diethyl Ether | Anhydrous | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |

| Brine (Saturated NaCl) | ACS Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific |

| Hexane | HPLC Grade | Fisher Scientific |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

Synthesis Procedure

-

Preparation: A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven and allowed to cool under a stream of dry nitrogen.

-

Reaction Setup: Add cholesterol (5.0 g, 12.9 mmol) and anhydrous THF (100 mL) to the flask. Stir the mixture until the cholesterol is fully dissolved.

-

Deprotonation: Carefully add sodium hydride (0.62 g of 60% dispersion, 15.5 mmol) portion-wise to the stirred solution at room temperature. The mixture will be stirred for 1 hour at room temperature to ensure complete deprotonation, as evidenced by the cessation of hydrogen gas evolution.

-

Methylation: Cool the reaction mixture to 0 °C in an ice bath. Add methyl iodide (1.2 mL, 19.4 mmol) dropwise via a syringe.

-

Reaction: Allow the reaction to warm to room temperature and then reflux for 4 hours.

-

Workup: Cool the reaction mixture to room temperature and cautiously quench the excess NaH by the slow addition of water (10 mL). Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification by Column Chromatography

The crude product is purified by flash column chromatography on silica gel.[10]

-

Column Preparation: A glass column is packed with silica gel in a hexane/ethyl acetate (98:2) slurry.

-

Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and loaded onto the column.

-

Elution: The product is eluted with a gradient of ethyl acetate in hexane (from 2% to 5% ethyl acetate). Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield this compound as a white crystalline solid.

Experimental Workflow

Caption: Overall experimental workflow for synthesis and purification.

Characterization of this compound

Confirmation of the product's identity and purity is achieved through various analytical techniques.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the structure. Key signals to confirm the synthesis include the appearance of a singlet at approximately 3.34 ppm, corresponding to the three protons of the newly introduced methoxy group. The multiplet for the proton at the C3 position shifts from around 3.5 ppm in cholesterol to approximately 3.1 ppm in the ether.[11]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a new peak around 56 ppm for the methoxy carbon.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the product. This compound (C₂₈H₄₈O) has a molecular weight of 400.7 g/mol .[12]

Physical Properties

| Property | Value |

| Molecular Formula | C₂₈H₄₈O |

| Molecular Weight | 400.7 g/mol [12] |

| Appearance | White to off-white solid[5] |

| Melting Point | 85.5–86 °C[13] |

| Solubility | Soluble in organic solvents like chloroform and ethanol; insoluble in water.[5] |

Application in Membrane Studies: Probing the Role of the 3-Hydroxyl Group

The primary utility of this compound in membrane research is to act as a control to understand the functions of cholesterol's 3-hydroxyl group.

Disruption of Hydrogen Bonding and its Consequences

In a lipid bilayer, the hydroxyl group of cholesterol orients towards the aqueous phase and forms hydrogen bonds with the polar headgroups of phospholipids and sphingolipids.[1] This interaction is crucial for the "condensing effect" of cholesterol, where it orders the acyl chains of neighboring lipids, leading to a more tightly packed and less permeable membrane.

By replacing the -OH group with an -OCH₃ group, this compound is unable to act as a hydrogen bond donor. This seemingly small change significantly alters its behavior in the membrane. Studies comparing membranes containing cholesterol versus this compound have revealed that the latter is less effective at:

-

Ordering lipid acyl chains: This leads to a more fluid membrane environment.

-

Inducing the formation of the liquid-ordered (l_o) phase: This phase is characteristic of lipid rafts.[14]

-

Reducing membrane permeability: The lack of tight packing allows for greater movement of small molecules across the bilayer.

Investigating Lipid Rafts

Cholesterol is a key organizer of lipid rafts.[4][15] Its ability to differentially interact with saturated sphingolipids and unsaturated phospholipids, driven in part by hydrogen bonding, is thought to be a major factor in the formation of these domains.[4] By incorporating this compound into model membranes, researchers can investigate whether the hydrogen-bonding capability of cholesterol is essential for raft formation and stability.[16]

Interaction within a Model Membrane

Caption: Cholesterol vs. This compound membrane interaction.

Conclusion

The synthesis of this compound provides a powerful tool for membrane biologists. By understanding the principles behind its synthesis and purification, researchers can confidently produce this valuable molecule for their studies. Its application as a molecular probe continues to yield significant insights into the fundamental roles of cholesterol and its specific chemical moieties in the complex and dynamic environment of the cell membrane.

References

-

Organic Syntheses Procedure. cholestanyl methyl ether. 13

-

Cunnane, S. C. (1991). Simple thin-layer chromatographic purification procedure for the determination of cholesterol ester fatty acid compositions. Journal of Chromatography B: Biomedical Sciences and Applications, 564(1), 272-277. 17

-

McKENNIS Jr, H. (1948). The formation of cholesterol i-cholesteryl methyl ether. Journal of Biological Chemistry, 172(1), 313-316. 18

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 262105, this compound. 12

-

Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-427. 19

-

Sever, N., et al. (2012). Synthesis of a Smoothened Cholesterol: 18,19-Di-nor-cholesterol. ACS Chemical Biology, 7(5), 844-850. 20

-

Pandit, S. A., et al. (2004). Perturbations of membrane structure by cholesterol and cholesterol derivatives are determined by sterol orientation. Biophysical Journal, 87(2), 1092-1100. 1

-

Mollinedo, F., & Gajate, C. (2020). Role of Cholesterol and Lipid Rafts in Cancer Signaling: A Promising Therapeutic Opportunity?. Frontiers in Pharmacology, 11, 1519. 3

-

Róg, T., & Vattulainen, I. (2008). Significance of cholesterol methyl groups. The Journal of Physical Chemistry B, 112(19), 5886-5893. 21

-

BOC Sciences. Cholesteryl methyl ether.

-

Wikipedia. Williamson ether synthesis. 6

-

BYJU'S. Williamson Ether Synthesis reaction. 7

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. 8

-

Nes, W. R. (2011). Biosynthesis of Cholesterol and Other Sterols. Lipids, 46(12), 1187-1205. 23

-

CymitQuimica. CAS 1174-92-1: cholesteryl methyl ether. 5

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. 9

-

Chattopadhyay, A., & Mukherjee, S. (2011). Differential Effect of Cholesterol and Its Biosynthetic Precursors on Membrane Dipole Potential. Biophysical Journal, 100(8), 1948-1956. 24

-

Silvius, J. R. (2003). Role of cholesterol in lipid raft formation: lessons from lipid model systems. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1610(2), 174-183. 4

- Heiniger, H. J., & Vogt, B. (1978). U.S. Patent No. 4,104,286. Washington, DC: U.S.

-

PP Notes. (2021, December 1). Lipid Metabolism 07 | Biochemistry | PP Notes | Lehninger 6E Ch. 21.4 [Video]. YouTube. 25

-

Gajate, C., & Mollinedo, F. (2015). Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine. International Journal of Molecular Sciences, 16(5), 10857-10874. 16

-

Silvius, J. R. (2003). Role of cholesterol in lipid raft formation: Lessons from lipid model systems. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1610(2), 174-183. 15

-

Scheidt, H. A., et al. (2015). Comparing the biophysical properties of sterols in lipid membranes - what is special about cholesterol?. Diffusion Fundamentals, 2, 132.1-132.2. 26

-

Samsonov, A. V., et al. (2001). Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes. Biophysical Journal, 81(3), 1486-1500. 14

-

Mardešić, D., et al. (2023). Membrane Models and Experiments Suitable for Studies of the Cholesterol Bilayer Domains. International Journal of Molecular Sciences, 24(6), 5293. 27

-

LabXchange. (2024, May 23). Cholesterol and Its Influence on Membrane Fluidity. 2

- Paila, Y. D., & Chattopadhyay, A. (2010). Membrane cholesterol in the function of beta2-adrenergic and serotonin1A receptors. Subcellular Biochemistry, 51, 323-342.

-

Silva, T. C., et al. (2017). Acetylation of Cholesterol and Purification by Column Chromatography. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 141-145). Royal Society of Chemistry. 10

-

University of Windsor. 2D Assignment of cholesteryl acetate. 28

-

ResearchGate. ¹H NMR of cholesterol methyl (0.68 ppm) from lipid extracts of normal... 11

Sources

- 1. Perturbations of membrane structure by cholesterol and cholesterol derivatives are determined by sterol orientation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LabXchange [labxchange.org]

- 3. Frontiers | Role of Cholesterol and Lipid Rafts in Cancer Signaling: A Promising Therapeutic Opportunity? [frontiersin.org]

- 4. Role of cholesterol in lipid raft formation: lessons from lipid model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 1174-92-1: cholesteryl methyl ether | CymitQuimica [cymitquimica.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C28H48O | CID 262105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Simple thin-layer chromatographic purification procedure for the determination of cholesterol ester fatty acid compositions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The formation of cholesterol i-cholesteryl methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 20. Synthesis of a Smoothened Cholesterol: 18,19-Di-nor-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Significance of cholesterol methyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Differential Effect of Cholesterol and Its Biosynthetic Precursors on Membrane Dipole Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]

3-O-Methylcholesterol structural analysis

An In-depth Technical Guide to the Structural Analysis of 3-O-Methylcholesterol

Abstract

3-O-Methylcholesterol, also known as cholesteryl methyl ether, is a critical derivative of cholesterol used in various biochemical and pharmaceutical research areas, including the study of lipid interactions and membrane dynamics.[1] Its structure, while closely related to its parent molecule, presents unique analytical features due to the methylation of the 3β-hydroxyl group. This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of 3-O-Methylcholesterol. We move beyond simple data reporting to explain the causal-driven methodologies and interpretative logic required for unambiguous characterization. This document serves as a practical reference for scientists engaged in sterol chemistry, metabolomics, and drug development.

Introduction: The Analytical Imperative

Cholesterol's biological significance is well-established, acting as a precursor to steroid hormones and a crucial component of cell membranes.[2][3] Chemical modification of its 3β-hydroxyl group, as in 3-O-Methylcholesterol, alters its hydrogen bonding capability, providing a unique tool to probe membrane architecture and protein-lipid interactions.[4] However, confirming the success and specificity of this modification requires a rigorous and orthogonal analytical strategy.

The primary analytical challenge is to confirm not only the addition of a methyl group and the corresponding increase in molecular weight but also its precise location at the C3 oxygen. This guide outlines a synergistic workflow, leveraging Mass Spectrometry, Nuclear Magnetic Resonance, Infrared Spectroscopy, and X-ray Crystallography to build an unassailable structural proof.

Comparative Physicochemical Properties

A foundational understanding begins with the key physical differences between the parent compound and its methylated analogue.

| Property | Cholesterol | 3-O-Methylcholesterol | Reference |

| Molecular Formula | C₂₇H₄₆O | C₂₈H₄₈O | [5][6] |

| Molecular Weight | 386.65 g/mol | 400.7 g/mol | [5][6] |

| Hydrogen Bond Donor | Yes (1) | No | |

| Hydrogen Bond Acceptor | Yes (1) | Yes (1, ether oxygen) | |

| XLogP3-AA | ~8.8 | ~9.1 | [5] |

This table highlights the fundamental chemical change: the conversion of a protic hydroxyl group to an aprotic ether, which dictates the analytical strategy.

The Elucidation Workflow: A Multi-Pronged Approach

No single technique provides a complete picture. True analytical confidence is achieved by integrating data from multiple orthogonal methods. The following workflow represents a field-proven strategy for comprehensive structural validation.

Sources

- 1. CAS 1174-92-1: cholesteryl methyl ether | CymitQuimica [cymitquimica.com]

- 2. magritek.com [magritek.com]

- 3. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 17O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Cholesterol methyl ether | C28H48O | CID 262105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cholesterol (CAS 57-88-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Technical Guide to the Solubility of Cholesteryl Methyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholesteryl methyl ether (CME), a derivative of cholesterol, is a highly lipophilic molecule with significant applications in biomedical research and materials science, including liquid crystal displays and cosmetic formulations.[1][] Its efficacy in these applications is critically dependent on its solubility in various organic solvents. This guide provides a comprehensive overview of the principles governing the solubility of CME, outlines a robust experimental protocol for its determination, and presents expected solubility trends based on analogous sterol compounds. Understanding these principles is paramount for researchers in drug formulation, materials science, and biochemical studies to optimize experimental design and ensure the reliability of results.

The Molecular Basis of Cholesteryl Methyl Ether Solubility

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. Cholesteryl methyl ether (CAS 1174-92-1), with the molecular formula C28H48O, possesses a large, rigid, and predominantly nonpolar steroid nucleus.[1] The key structural features influencing its solubility are:

-

The Steroid Backbone: This tetracyclic hydrocarbon structure is inherently hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

-

The 3β-Methoxy Group: The replacement of the hydroxyl group of cholesterol with a methyl ether group significantly reduces the molecule's ability to act as a hydrogen bond donor. While the ether oxygen can still act as a weak hydrogen bond acceptor, the overall polarity is diminished compared to cholesterol. This modification enhances its lipophilicity.

-

The C17 Alkyl Chain: The flexible hydrocarbon tail further contributes to the molecule's nonpolar character.

Due to these features, CME is characterized as a "brick dust" compound—highly lipophilic with strong intermolecular interactions in its solid (crystalline) state, making its dissolution energetically costly.[3] It is practically insoluble in water but exhibits solubility in organic solvents.[1]

Predicted Solubility Profile in Organic Solvents

-

High Solubility Expected in:

-

Halogenated Solvents: Chloroform, dichloromethane, and 1,2-dichloroethane are excellent solvents for sterols due to their ability to overcome the crystal lattice energy of the solute without requiring strong, specific interactions like hydrogen bonding.[1][4]

-

Aromatic Hydrocarbons: Benzene and toluene are also effective solvents for similar reasons.[4]

-

Ethers: Diethyl ether and tetrahydrofuran (THF) are expected to be good solvents.

-

-

Moderate Solubility Expected in:

-

Ketones and Esters: Acetone, methyl isobutyl ketone (MIBK), and ethyl acetate can dissolve cholesterol and are expected to dissolve CME to a moderate extent.[4][6][7]

-

Longer-Chain Alcohols: Alcohols like butanol and octanol, which have a more significant nonpolar character, are better solvents for cholesterol than short-chain alcohols.[5][8] A similar trend is anticipated for CME.

-

-

Low to Very Low Solubility Expected in:

-

Short-Chain Alcohols: Methanol and ethanol are generally poor solvents for cholesterol and its esters.[4][6][8] While CME is reportedly soluble in ethanol, the extent is likely limited.[1] The polarity and strong hydrogen-bonding network of these solvents do not favorably interact with the large, nonpolar CME molecule.

-

Polar Aprotic Solvents: Acetonitrile and dimethyl sulfoxide (DMSO) are not expected to be effective solvents for achieving high concentrations of CME.[4]

-

The following table summarizes the expected solubility of Cholesteryl Methyl Ether based on data from analogous compounds like cholesterol.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Halogenated Alkanes | Chloroform, Dichloromethane | High | Effective at solvating large, nonpolar molecules.[1][4] |

| Aromatic Hydrocarbons | Toluene, Benzene | High | Nonpolar nature aligns well with the sterol backbone.[4] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Good balance of polarity and nonpolar characteristics. |

| Ketones | Acetone, Methyl Isobutyl Ketone | Moderate | Can dissolve cholesterol, but polarity may limit high concentrations.[4][6][7] |

| Esters | Ethyl Acetate | Moderate | Similar properties to ketones as a solvent for sterols.[7] |

| Longer-Chain Alcohols | n-Butanol, n-Octanol | Moderate to Low | Increased hydrocarbon character improves solubility over short-chain alcohols.[8] |

| Short-Chain Alcohols | Methanol, Ethanol | Low | Strong hydrogen-bonding network and high polarity are unfavorable.[1][4][8] |

| Polar Aprotic | Acetonitrile, DMSO | Very Low | High polarity is incompatible with the lipophilic nature of CME.[4] |

| Nonpolar Alkanes | Hexane, Cyclohexane | Low to Moderate | May require elevated temperatures to achieve significant solubility.[4] |

Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For accurate and reliable solubility data, the shake-flask method is considered the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[9][10] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality Behind Experimental Choices

-

Why Excess Solute? Adding an excess of solid CME ensures that the solvent becomes fully saturated and that this saturation is in equilibrium with the solid phase.[9][10] This is the definition of thermodynamic solubility.

-

Why Extended Equilibration? For poorly soluble, crystalline compounds like CME, the dissolution process can be slow. An extended shaking period (e.g., 24-72 hours) is necessary to ensure that the system has reached a true thermodynamic equilibrium.[11][12] Shorter incubation times may only yield kinetic solubility values, which can be misleading.[11][13]

-

Why Temperature Control? Solubility is temperature-dependent. For most solids, solubility increases with temperature.[4][8] Conducting the experiment in a temperature-controlled shaker or incubator is critical for reproducibility and accuracy.

-

Why Phase Separation is Critical? The analysis must be performed only on the saturated supernatant, free from any undissolved micro- or nanoparticles. Centrifugation followed by filtration through a fine, solvent-compatible filter (e.g., 0.22 µm PTFE) is a robust, self-validating method to achieve this.

-

Why a Specific Analytical Method? A quantitative analytical technique like HPLC-UV or GC-MS is required to accurately determine the concentration of the dissolved CME in the supernatant. Gravimetric analysis (evaporating the solvent and weighing the residue) is a simpler alternative but may be less accurate for lower solubilities.[14]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of solid Cholesteryl Methyl Ether (e.g., 10-20 mg) to a series of glass vials (e.g., 4 mL). Ensure the amount is sufficient to maintain undissolved solid throughout the experiment.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker with temperature control set to the desired temperature (e.g., 25.0 °C).

-

Agitate the vials for a minimum of 24 hours. For highly crystalline or poorly soluble compounds, 48 or 72 hours may be necessary to ensure equilibrium is reached.[12]

-

-

Phase Separation:

-

After equilibration, allow the vials to rest at the set temperature for 30 minutes to allow for initial sedimentation.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Carefully withdraw a portion of the clear supernatant using a glass pipette.

-

Filter the withdrawn supernatant through a 0.22 µm PTFE syringe filter into a clean analysis vial. This step is crucial to remove any fine particulates.

-

-

Quantification (Example using HPLC):

-

Prepare a series of calibration standards of known CME concentrations in the same solvent.

-

Perform a serial dilution of the filtered sample to bring its concentration within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample by a validated HPLC-UV or a similar quantitative method.

-

Calculate the concentration in the original saturated solution by applying the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mol/L.

-

Factors Influencing Solubility Measurements

Several factors can significantly impact the outcome of solubility experiments, and controlling them is essential for data integrity.

-

Temperature: As mentioned, solubility is highly sensitive to temperature. All steps, from equilibration to phase separation, should be performed at a constant, recorded temperature.[9]

-

Purity of Solute and Solvent: Impurities in either the CME or the solvent can alter the measured solubility. Use high-purity reagents for all experiments.

-

Polymorphism: The crystalline form (polymorph) of the solid CME can affect its solubility. Different polymorphs can have different crystal lattice energies, leading to different solubility values. It is good practice to characterize the solid form before and after the experiment using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).

-

pH (in protic or buffered solvents): While CME is a neutral molecule, this factor is critical for compounds with ionizable groups. For CME, the primary concern is solvent stability rather than pH-dependent solubility.

Conclusion

While a definitive, universal table of Cholesteryl Methyl Ether solubility values remains to be compiled, a strong predictive understanding can be derived from its molecular structure and the behavior of analogous sterols. For drug development professionals and researchers requiring precise data, the thermodynamic shake-flask method provides a robust and reliable pathway to determine solubility in any organic solvent of interest. By carefully controlling experimental variables and understanding the underlying chemical principles, scientists can generate the high-quality data needed to advance their research in formulation, materials science, and beyond.

References

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). [Link]

-

National Center for Biotechnology Information. Cholesterol methyl ether. PubChem Compound Database. [Link]

-

Creative Bioarray. Lipophilicity & Solubility. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

ACS Publications. Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K. [Link]

-

Soft Matter. Solubility limits of cholesterol, lanosterol, ergosterol, stigmasterol, and β-sitosterol in electroformed lipid vesicles. (2014). [Link]

-

Scientific Reports. Insight into the role of water-soluble organic solvents for the Cloud Condensation Nuclei activation of cholesterol. [Link]

-

National Center for Biotechnology Information. Cholesterol solubility in organic solvents. PubMed. [Link]

-

National Center for Biotechnology Information. Solubility Limits of Cholesterol, Lanosterol, Ergosterol, Stigmasterol, and β-Sitosterol in Electroformed Lipid Vesicles. PMC. [Link]

-

SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). [Link]

-

Figshare. Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K. (2023). [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. (2012). [Link]

-

National Center for Biotechnology Information. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed. [Link]

-

National Center for Biotechnology Information. Plant sterols: factors affecting their efficacy and safety as functional food ingredients. PMC. [Link]

-

ResearchGate. (PDF) Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). [Link]

-

National Center for Biotechnology Information. Factors affecting intestinal absorption of cholesterol and plant sterols and stanols. PubMed. [Link]

-

ResearchGate. Solubility Limits of Cholesterol, Lanosterol, Ergosterol, Stigmasterol, and β-Sitosterol in Electroformed Lipid Vesicles | Request PDF. [Link]

-

Scholars Research Library. Solubility of cholesterol in some alcohols from (293.15 to 318.15) K. [Link]

Sources

- 1. CAS 1174-92-1: cholesteryl methyl ether | CymitQuimica [cymitquimica.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. researchgate.net [researchgate.net]

- 5. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. acs.figshare.com [acs.figshare.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. scispace.com [scispace.com]

- 11. enamine.net [enamine.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. bioassaysys.com [bioassaysys.com]

The Ether Imperative: Probing the Depths of Lipid Bilayer Dynamics with Cholesterol Methyl Ether

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Hydroxyl Anchor

In the intricate dance of cellular life, the lipid bilayer stands as the stage, and its fluidity, order, and permeability are the choreographers of countless biological processes. At the heart of this regulation in mammalian cells is cholesterol, a molecule of profound structural and functional significance.[1] Its rigid, planar steroid ring system and flexible hydrocarbon tail are well-known players, but it is the seemingly modest 3β-hydroxyl group that has long been considered the lynchpin of its membrane-ordering and -stabilizing effects. This singular polar group is credited with anchoring cholesterol at the polar-apolar interface of the bilayer, dictating its orientation and facilitating crucial hydrogen-bonding interactions with neighboring phospholipids and water molecules.[2][3]

But what if this anchor is lifted? What if the hydrogen-bonding capability is surgically removed? This is the central question that drives the use of cholesterol methyl ether (CME) in membrane biophysics. By replacing the 3β-hydroxyl group with a methoxy group (-OCH3), we create a molecular probe that is structurally almost identical to cholesterol yet devoid of its primary hydrogen-bonding capacity. CME, therefore, is not merely another cholesterol derivative; it is a precision tool for dissecting the contribution of hydrogen bonding to cholesterol's multifaceted role in lipid bilayers.

This technical guide will delve into the nuanced world of this compound, providing a comprehensive overview of its physicochemical properties and its profound implications for lipid bilayer structure and function. We will explore the theoretical underpinnings of its action, detail robust experimental and computational methodologies for its study, and offer insights into how this unique molecule can unlock a deeper understanding of membrane dynamics for applications in drug development and fundamental cell biology.

Cholesterol vs. This compound: A Tale of Two Headgroups

The fundamental difference between cholesterol and CME lies in their interaction with the aqueous interface of the lipid bilayer. Cholesterol's hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form intricate networks with the phosphate and carbonyl groups of phospholipids, as well as with interfacial water molecules.[4] These interactions are believed to be crucial for the "condensing effect" of cholesterol, where it increases the order and packing density of phospholipid acyl chains.

This compound, with its methoxy headgroup, lacks a proton to donate for hydrogen bonding and possesses a bulkier, less polar character. This seemingly small alteration has profound consequences for its behavior within the membrane.

| Feature | Cholesterol | This compound |

| Chemical Formula | C27H46O | C28H48O |

| Headgroup | 3β-hydroxyl (-OH) | 3β-methoxy (-OCH3) |

| Hydrogen Bonding | Donor and Acceptor | Acceptor only (weak) |

| Polarity of Headgroup | More polar | Less polar |

| Steric Hindrance | Lower | Higher |

The Ripple Effect: How CME Perturbs the Lipid Bilayer

The absence of a hydrogen-donating hydroxyl group in CME leads to a cascade of effects on the physical properties of the lipid bilayer. While direct, comprehensive comparative studies are still emerging, we can infer the following consequences based on the fundamental principles of membrane biophysics and studies of other cholesterol analogs.

Altered Anchoring and Orientation

The primary role of cholesterol's hydroxyl group is to anchor it at the membrane-water interface.[2][3] The weaker, solely accepting hydrogen-bonding capability of CME's ether oxygen, coupled with the increased steric bulk of the methyl group, is expected to result in a less defined and potentially deeper localization within the bilayer. This could lead to a greater degree of "bobbing" and tilting of the sterol molecule, reducing its effectiveness in ordering the upper regions of the phospholipid acyl chains.

Attenuation of the Condensing Effect

The condensing effect of cholesterol is its ability to increase the packing density and order of surrounding phospholipids. This is particularly pronounced in the liquid-disordered phase, leading to the formation of the liquid-ordered (Lo) phase. This effect is thought to be, in part, driven by the specific hydrogen-bonding interactions that cholesterol forms.

By ablating this hydrogen-bonding capability, CME is hypothesized to be a less potent condensing agent than cholesterol. This would manifest as a smaller increase in lipid acyl chain order and a less pronounced increase in membrane thickness.

Impact on Membrane Fluidity and Permeability

Cholesterol is known to have a dual effect on membrane fluidity: it decreases fluidity above the phase transition temperature (in the liquid-disordered state) and increases it below (in the gel state) by disrupting tight packing.[5] CME is expected to have a qualitatively similar but quantitatively different effect. Its potentially weaker ordering effect might lead to a smaller decrease in fluidity in the liquid-disordered state. Conversely, its presence might still disrupt the gel phase, albeit perhaps less effectively if its localization is less defined.

The reduction in membrane permeability to small polar molecules is another hallmark of cholesterol. This is attributed to the increased order and packing of the lipid acyl chains. Consequently, a bilayer containing CME may exhibit higher permeability compared to one with an equivalent concentration of cholesterol.

Experimental and Computational Workflows for Investigating CME in Lipid Bilayers

To rigorously test the hypotheses outlined above, a combination of experimental and computational techniques is essential. Here, we provide detailed, field-proven protocols for the investigation of CME's role in lipid bilayers.

Preparation of Liposomes Containing Cholesterol or CME

A robust and reproducible method for preparing unilamellar liposomes is the cornerstone of in vitro membrane studies. The thin-film hydration followed by extrusion method is widely used and provides vesicles with a defined size distribution.

Protocol: Thin-Film Hydration and Extrusion

-

Lipid Mixture Preparation:

-

In a round-bottom flask, co-dissolve the desired phospholipid (e.g., POPC) and either cholesterol or this compound in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) at the desired molar ratio.

-

-

Film Formation:

-

Remove the organic solvent under a gentle stream of nitrogen gas while rotating the flask to create a thin, uniform lipid film on the inner surface.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired aqueous buffer by vortexing vigorously above the phase transition temperature of the primary phospholipid. This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

Biophysical Characterization

3.2.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermotropic phase behavior of lipid bilayers. By measuring the heat flow into or out of a sample as a function of temperature, one can determine the phase transition temperature (Tm) and the enthalpy (ΔH) of the transition.

Expected Outcome:

-

Cholesterol: At increasing concentrations, cholesterol is known to broaden and eventually eliminate the main phase transition of phospholipids.[7][8][9]

-

This compound: It is hypothesized that CME will have a less pronounced effect on the phase transition. The transition may remain more cooperative (sharper) and the enthalpy change may be smaller compared to cholesterol at the same concentration, indicating a weaker interaction with the phospholipids.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly ²H NMR of deuterated lipids, provides detailed information about the orientational order of the lipid acyl chains. The quadrupolar splitting of the deuterium signal is directly proportional to the order parameter (SCD), which reflects the motional restriction of the C-D bonds.

Expected Outcome:

-

Cholesterol: Known to significantly increase the order parameter of the upper part of the acyl chains, leading to a characteristic "plateau" in the order parameter profile.

-

This compound: Expected to induce a smaller increase in the order parameter compared to cholesterol, reflecting its weaker condensing effect. This would result in lower quadrupolar splittings in the ²H NMR spectra.

3.2.3. Fluorescence Spectroscopy

Fluorescence spectroscopy using probes like Laurdan can provide insights into the polarity and hydration of the lipid bilayer interface. The generalized polarization (GP) of Laurdan is sensitive to the amount of water in the headgroup region.

Expected Outcome:

-

Cholesterol: Typically increases the GP value, indicating a more ordered and less hydrated interfacial region.

-

This compound: May result in a smaller increase in the GP value, suggesting a less ordered and potentially more hydrated interface due to its less effective packing with phospholipids.

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic view of the lipid bilayer, allowing for the detailed investigation of molecular interactions, orientation, and dynamics that are often inaccessible to direct experimental observation.

Protocol: All-Atom MD Simulation of a Mixed Bilayer

-

System Setup:

-

Construct a lipid bilayer (e.g., 128 POPC lipids) solvated with water and ions to physiological concentration.

-

Randomly replace a desired mole fraction of POPC lipids with either cholesterol or this compound in separate simulations.

-

-

Equilibration:

-

Perform energy minimization to remove steric clashes.

-

Run a series of short simulations with position restraints on different parts of the system (lipids, sterols, water) to allow for gradual equilibration of the system's temperature and pressure.

-

-

Production Run:

-

Run a long (multi-microsecond) simulation without restraints to sample the equilibrium dynamics of the system.

-

-

Analysis:

-

Orientation and Position: Calculate the distribution of the sterol's tilt angle with respect to the bilayer normal and its depth within the membrane.

-

Lipid Order: Calculate the deuterium order parameters (SCD) for the lipid acyl chains and compare with NMR data.

-

Hydrogen Bonding: Analyze the hydrogen bond network between the sterol, phospholipids, and water.

-

Area per Lipid: Calculate the average surface area occupied by each lipid molecule.

-

Expected Outcome:

-

MD simulations are expected to show that CME is less anchored to the interface, exhibits a broader orientational distribution, and forms fewer and weaker interactions with phospholipids compared to cholesterol. This will be correlated with a smaller increase in lipid order and a larger area per lipid.[1][10][11]

Visualizing the Concepts: Diagrams and Workflows

Molecular Structures

Caption: Molecular structures of Cholesterol and this compound.

Orientation in a Lipid Bilayer

Caption: Schematic of Cholesterol vs. CME orientation in a lipid bilayer.

Experimental Workflow

Caption: Integrated workflow for investigating CME in lipid bilayers.

Conclusion and Future Perspectives

This compound is an invaluable tool for dissecting the intricate molecular interactions that govern the behavior of cholesterol in lipid bilayers. By eliminating the hydrogen-donating capability of the 3β-hydroxyl group, CME allows researchers to isolate and quantify the contribution of this specific interaction to membrane ordering, fluidity, and permeability. The methodologies outlined in this guide provide a robust framework for conducting comparative studies of cholesterol and CME, paving the way for a more nuanced understanding of membrane biophysics.

For drug development professionals, a deeper understanding of the forces that stabilize and modulate lipid bilayers can inform the design of more effective drug delivery systems and novel therapeutics that target membrane-associated proteins. As we continue to unravel the complexities of the cell membrane, the humble yet powerful this compound will undoubtedly remain a key player in our quest for knowledge.

References

- A. A. Gurtovenko and I. Vattulainen, "Effect of cholesterol on the structure of a phospholipid bilayer," Journal of Lipid Research, vol. 48, no. 11, pp. 2333-2343, 2007.

- A. Radhakrishnan, T. G. Anderson, and H. M. McConnell, "Condensed complexes of cholesterol and phospholipids," Proceedings of the National Academy of Sciences, vol. 97, no. 23, pp. 12422-12427, 2000.

- E. J. Dufourc, "Sterols and drugs: a plethora of interactions with membrane lipids," Biochimica et Biophysica Acta (BBA) - Biomembranes, vol. 1778, no. 7-8, pp. 1594-1611, 2008.

- P. L. Yeagle, "Cholesterol and the cell membrane," Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, vol. 822, no. 3-4, pp. 267-287, 1985.

- R. G. W. Anderson and K. Jacobson, "A role for lipid rafts in cell signaling," Annual Review of Biophysics and Biomolecular Structure, vol. 31, pp. 1-28, 2002.

-

Avanti Polar Lipids, "Liposome Preparation." [Online]. Available: [Link]

- M. Pasenkiewicz-Gierula, T. Róg, K. Kitamura, and A. Kusumi, "Cholesterol effects on the phosphatidylcholine bilayer polar region: a molecular simulation study," Biophysical Journal, vol. 78, no. 3, pp. 1376-1389, 2000.

- S. Perrett, M. Golding, and W. P. Williams, "A simple method for the preparation of liposomes for use in the TBARS assay," Journal of Pharmacological and Toxicological Methods, vol. 32, no. 1, pp. 25-30, 1994.

- V. Weissig, T. K. Pettinger, and N. Duzgunes, "Preparation of liposomes," Methods in Enzymology, vol. 367, pp. 3-17, 2003.

- M. R. Vist and J. H. Davis, "Phase equilibria of cholesterol/dipalmitoylphosphatidylcholine mixtures: 2H nuclear magnetic resonance and differential scanning calorimetry," Biochemistry, vol. 29, no. 2, pp. 451-464, 1990.

- T. Róg, K. Murzyn, and M. Pasenkiewicz-Gierula, "Comparative molecular dynamics study of lipid membranes containing cholesterol and ergosterol," Biophysical Journal, vol. 91, no. 1, pp. 172-185, 2006.

- T. P. W. McMullen and R. N. McElhaney, "New aspects of the interaction of cholesterol with dipalmitoylphosphatidylcholine bilayers as revealed by high-sensitivity differential scanning calorimetry," Biochimica et Biophysica Acta (BBA) - Biomembranes, vol. 1234, no. 1, pp. 90-98, 1995.

- R. N. A. H. Lewis, and R. N. McElhaney, "A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes," Chemistry and Physics of Lipids, vol. 195, pp. 21-33, 2016.

- R. N. A. H. Lewis, and R. N. McElhaney, "Comparative calorimetric and spectroscopic studies of the effects of lanosterol and cholesterol on the thermotropic phase behavior and organization of dipalmitoylphosphatidylcholine bilayer membranes," Biochemistry, vol. 39, no. 23, pp. 6947-6956, 2000.

- R. N. A. H. Lewis, and R. N. McElhaney, "Differential scanning calorimetric study of the interaction of cholesterol with the major lipids of the Acholeplasma laidlawii B membrane," Biochemistry, vol. 35, no. 51, pp. 16644-16651, 1996.

- L. Miao, M. Nielsen, J. Thewalt, J. H. Ipsen, M. Bloom, M. J. Zuckermann, and O. G. Mouritsen, "From lanosterol to cholesterol: structural evolution and differential effects on lipid bilayers," Biophysical Journal, vol. 82, no. 3, pp. 1429-1444, 2002.

- A. Grélard, C. Loudet, A. Diller, and E. J. Dufourc, "NMR spectroscopy of lipid bilayers," Methods in Molecular Biology, vol. 654, pp. 341-359, 2010.

- I. P. Sugar, P. L. Yeagle, "A differential scanning calorimetry study of the comparative effects of lanosterol and cholesterol on model membranes," Biochimica et Biophysica Acta (BBA) - Biomembranes, vol. 1105, no. 2, pp. 253-260, 1992.

- C. M. D. L. Arregui, J. A. Purdie, C. A. Haslam, R. V. Law, and J. M. Sanderson, "A comparative differential scanning calorimetry study of the effects of cholesterol and the plant sterols campesterol and brassicasterol on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes," Chemistry and Physics of Lipids, vol. 195, pp. 58-62, 2016.

- B. J. Forrest and R. J. Cushley, "Cholesterol Esters and Membrane Permeability. A Nuclear Magnetic Resonance (MNR) Study," Atherosclerosis, vol. 28, no. 3, pp. 309-318, 1977.

- C. A. Haslam, R. V. Law, and J. M. Sanderson, "17O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers," Chemical Communications, vol. 56, no. 90, pp. 13996-13999, 2020.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. 17O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Hydrogen bonding of cholesterol in the lipidic cubic phase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of unilamellar liposomes [protocols.io]

- 6. mdpi.com [mdpi.com]

- 7. From lanosterol to cholesterol: structural evolution and differential effects on lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative calorimetric and spectroscopic studies of the effects of lanosterol and cholesterol on the thermotropic phase behavior and organization of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparative Molecular Dynamics Study of Lipid Membranes Containing Cholesterol and Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and characterization of i-cholesteryl methyl ether

An In-Depth Technical Guide to the Discovery and Characterization of i-Cholesteryl Methyl Ether

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of i-cholesteryl methyl ether (6β-Methoxy-3α,5-cyclocholestane), a key rearranged steroid derivative. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of its discovery, synthesis, and structural characterization. This document delves into the historical context of the i-steroid rearrangement, provides detailed mechanistic explanations for its synthesis, and outlines a complete workflow for its characterization using modern spectroscopic techniques. The causality behind experimental choices is emphasized throughout, ensuring a robust and replicable understanding of the molecule. All protocols and claims are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of the 'i-Steroid' Rearrangement

In the vast landscape of steroid chemistry, few transformations are as fundamental and illustrative as the i-steroid, or homoallylic, rearrangement. This process involves the participation of a double bond in the solvolysis of a nearby functional group, leading to a non-classical carbocation and ultimately, a rearranged product. i-Cholesteryl methyl ether (CAS 2867-93-8) is the archetypal product of this rearrangement applied to the cholesterol backbone.[1]

Structurally, it is an isomer of the more conventional cholesteryl methyl ether (CAS 1174-92-1), but its properties and formation are drastically different.[2] Instead of a double bond between carbons 5 and 6, i-cholesteryl methyl ether features a cyclopropane ring formed between carbons 3, 4, and 5. The methoxy group is attached at the C6 position.[1] Understanding the synthesis and characterization of this molecule is crucial for any scientist working with steroid modifications, as its formation is a common outcome of reactions involving the 3β-hydroxyl group of cholesterol.

This guide will first explore the historical discovery and the electronic mechanism of the rearrangement. It will then provide a detailed synthetic protocol and a summary of its physicochemical properties. The core of the guide focuses on a multi-technique spectroscopic approach to its characterization, explaining how Infrared, NMR, and Mass Spectrometry data are used to unequivocally confirm its unique structure.

Historical Context and Mechanistic Underpinnings

The concept of molecular rearrangements in sterols, particularly the formation of "i-cholesterol" and its derivatives, dates back to the 1940s.[3][4] These early studies laid the groundwork for understanding how the electronic structure of the cholesterol molecule could facilitate profound skeletal changes under specific reaction conditions.

The Sₙ1 Mechanism and Homoallylic Participation

The formation of i-cholesteryl methyl ether from a cholesterol derivative, such as cholesteryl tosylate, is a classic example of an Sₙ1 reaction with anchimeric assistance (neighboring group participation).

-

Leaving Group Departure: The reaction is initiated by the departure of a good leaving group (e.g., tosylate, OTs⁻) from the C3 position. This would typically form a secondary carbocation at C3.

-

Homoallylic Participation: However, the C3 carbocation is never truly formed. Instead, the π-electrons of the C5-C6 double bond participate in the departure of the leaving group. This interaction, known as homoallylic participation, leads to the formation of a stabilized, non-classical carbocation. This cation distributes the positive charge over carbons 3, 5, and 6.

-

Nucleophilic Attack: The solvent, in this case methanol (CH₃OH), acts as the nucleophile. It attacks the carbocation complex. Due to steric and electronic factors, the attack preferentially occurs at the C6 position.

-

Proton Transfer: A final deprotonation of the newly added methoxy group by another methanol molecule yields the neutral product, i-cholesteryl methyl ether.

The causality for this pathway is rooted in thermodynamics; the delocalized, non-classical i-steroid cation is significantly more stable than a simple, localized secondary carbocation at C3 would be, thus dictating the reaction's course.

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 1174-92-1: cholesteryl methyl ether | CymitQuimica [cymitquimica.com]

- 3. The formation of cholesterol i-cholesteryl methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular rearrangements in the sterols; the mechanism of formation of i-cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Properties of Cholesterol Ether Derivatives

Introduction: The Enduring Significance of Cholesterol in Functional Biomaterials

Cholesterol, a molecule often maligned in popular health discourse, is a cornerstone of animal cell biology and a molecule of immense interest in the field of materials science and drug delivery.[1][2][3] Its rigid, planar tetracyclic steroid core, coupled with a flexible isooctyl side chain and a single hydroxyl group, imparts a unique amphiphilicity that is critical to its biological function in regulating the fluidity and integrity of cell membranes.[4][5] This same molecular architecture makes cholesterol an attractive starting material for the synthesis of novel derivatives with tunable physicochemical properties.[1] Among these, cholesterol ether derivatives have emerged as a particularly versatile class of compounds with wide-ranging applications, from liquid crystals to advanced drug and gene delivery systems.[1][6]

This technical guide provides an in-depth exploration of the synthesis and properties of cholesterol ether derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of these molecules. We will delve into the causality behind experimental choices in synthetic protocols, elucidate the structure-property relationships that govern their behavior, and explore their applications in cutting-edge biomedical technologies.

I. Synthetic Strategies for Cholesterol Ether Derivatives: A Mechanistic Perspective

The primary site for chemical modification of cholesterol is its C3-hydroxyl group.[1] The formation of an ether linkage at this position offers greater chemical and metabolic stability compared to the more common ester linkage, a crucial attribute for applications such as drug delivery.[6] Several synthetic methodologies can be employed to achieve this transformation, each with its own set of advantages and considerations.

The Williamson Ether Synthesis: A Classic and Versatile Approach

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers.[7][8][9] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide or other electrophile with a good leaving group.[8][10][11]

Causality of Experimental Choices:

-

Formation of the Cholesteryl Alkoxide: Cholesterol's hydroxyl group is not sufficiently nucleophilic to directly attack an alkyl halide. Therefore, it must first be deprotonated to form the more potent cholesteryl alkoxide nucleophile. Strong bases such as sodium hydride (NaH) or sodium metal are typically used for this purpose. The choice of a strong, non-nucleophilic base is critical to avoid side reactions.

-

Choice of Alkylating Agent: The success of the Williamson ether synthesis is highly dependent on the nature of the alkylating agent. Primary alkyl halides are ideal substrates as they are most susceptible to SN2 attack.[8] Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2), leading to the formation of undesired alkene byproducts.[8][10] Therefore, to synthesize a cholesterol ether, one would react the cholesteryl alkoxide with a primary alkyl halide.

-

Solvent Selection: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they can solvate the cation of the alkoxide, leaving the alkoxide anion more "naked" and nucleophilic, thus accelerating the reaction rate.[7]

Experimental Protocol: Synthesis of Cholesteryl Oleyl Ether [12]

-

Preparation of Sodium Cholesteryloxide: Dissolve cholesterol in anhydrous toluene. Add sodium metal and heat the mixture at reflux until all the sodium has reacted to form the sodium salt of cholesterol.

-

Preparation of Oleyl Mesylate: Dissolve oleyl alcohol in a suitable solvent and react with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding mesylate. The mesylate is a good leaving group, facilitating the subsequent nucleophilic substitution.

-

Etherification: Add the oleyl mesylate to the solution of sodium cholesteryloxide in toluene. Introduce anhydrous dimethylformamide to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture at 80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture, wash with water to remove inorganic salts and DMF, and dry the organic layer. Purify the crude product by column chromatography on silica gel to obtain the pure cholesteryl oleyl ether.

Synthesis via Tosylates and Mesylates: Enhancing Reactivity

An alternative to the direct use of alkyl halides is the activation of the alcohol as a tosylate or mesylate. This approach is particularly useful when dealing with less reactive alcohols or when milder reaction conditions are desired. A notable method involves the alcoholysis of cholesterol p-toluenesulfonate (cholesteryl tosylate).[13]

Causality of Experimental Choices:

-

Activation of Cholesterol: Cholesterol is first reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The tosyl group is an excellent leaving group, making the C3 position of cholesterol highly susceptible to nucleophilic attack.

-

Nucleophilic Attack by an Alkoxide: The cholesteryl tosylate is then reacted with the desired alkoxide (e.g., sodium methoxide) to displace the tosylate group and form the ether. This method is advantageous for preparing ethers from hindered alcohols where direct alkylation of the cholesteryl alkoxide might be sluggish.

Experimental Protocol: General Synthesis of Cholesteryl Alkyl Ethers via Tosylate [13]

-

Synthesis of Cholesteryl Tosylate: Dissolve cholesterol in pyridine and cool the solution in an ice bath. Add p-toluenesulfonyl chloride portion-wise and stir the reaction mixture until completion. Pour the reaction mixture into ice water to precipitate the cholesteryl tosylate. Filter, wash, and dry the product.

-

Alcoholysis of Cholesteryl Tosylate: Dissolve the cholesteryl tosylate in the desired alcohol (which will also act as the nucleophile). If the alcohol is not a liquid, a suitable solvent should be used.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.

-

Work-up and Purification: Upon completion, remove the excess alcohol/solvent under reduced pressure. Purify the residue by chromatography to yield the desired cholesteryl alkyl ether.

Silyl Ethers as Intermediates in Ether Synthesis

Silyl ethers can serve as versatile protecting groups for alcohols during multi-step syntheses.[14] While not a direct method for ether formation, their use can be integral in complex syntheses. The silyl ether can be selectively removed under mild conditions, or in some cases, directly converted to other functional groups.[15]

Causality of Experimental Choices:

-

Protection of the Hydroxyl Group: Cholesterol's hydroxyl group can be protected as a silyl ether (e.g., trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS)) by reacting it with the corresponding silyl chloride in the presence of a base like imidazole.[14]

-